An In-Depth Technical Guide on the Proposed Mechanism of Action of N-[(2-Methoxypyridin-4-yl)methyl]guanidine
An In-Depth Technical Guide on the Proposed Mechanism of Action of N-[(2-Methoxypyridin-4-yl)methyl]guanidine
Introduction
The guanidinium group is a privileged scaffold in medicinal chemistry, capable of forming strong, multi-point hydrogen bonds and electrostatic interactions with biological targets.[1][2] This functionality is present in a wide array of therapeutic agents with diverse mechanisms of action, including antidiabetic, antimicrobial, and anticancer drugs.[3] The incorporation of a pyridine ring, another common pharmacophore, introduces additional possibilities for molecular interactions and can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The specific compound, N-[(2-Methoxypyridin-4-yl)methyl]guanidine, combines these two key moieties. While direct experimental data on this molecule is not extensively available in public literature, its structural features allow for the formulation of a compelling, testable hypothesis regarding its mechanism of action.
This technical guide proposes that N-[(2-Methoxypyridin-4-yl)methyl]guanidine acts as a kinase inhibitor , a hypothesis grounded in the established activities of structurally related pyridinyl guanidine derivatives.[4][5] Specifically, we will explore its potential to modulate the activity of a key enzyme in cellular signaling, Mitogen-activated protein kinase kinase 1 (MEK1), a core component of the Ras/Raf/MEK/ERK pathway. This pathway is frequently dysregulated in various human cancers, making it a prime target for therapeutic intervention. This document will detail the proposed mechanism, provide comprehensive experimental protocols for its validation, and present hypothetical data to illustrate expected outcomes.
Proposed Mechanism of Action: Inhibition of the MEK1 Kinase
We hypothesize that N-[(2-Methoxypyridin-4-yl)methyl]guanidine functions as a Type I or Type II kinase inhibitor, binding to the ATP-binding pocket of MEK1. The rationale for this proposed mechanism is as follows:
-
The Guanidinium Moiety as a Hinge-Binding Element: The protonated guanidinium group is an excellent mimic of the adenine hinge-binding motif found in many ATP-competitive kinase inhibitors. It can form crucial hydrogen bonds with the backbone carbonyls of the kinase hinge region, anchoring the inhibitor in the active site.
-
The Pyridine Ring for Selectivity and Affinity: The 2-methoxypyridine ring can occupy the hydrophobic pocket adjacent to the ATP-binding site. The methoxy group may form additional hydrogen bonds or hydrophobic interactions with residues in this region, contributing to both the affinity and selectivity of the compound for MEK1 over other kinases.
-
Structural Precedent: Several studies have highlighted the potential of guanidinium-based compounds as kinase inhibitors.[4] Notably, arylpyridin-2-yl guanidine derivatives have been successfully identified as inhibitors of Mitogen- and Stress-Activated Kinase 1 (MSK1), demonstrating the viability of this chemical class in targeting kinases.[5]
The proposed binding mode suggests that N-[(2-Methoxypyridin-4-yl)methyl]guanidine would prevent the phosphorylation and subsequent activation of ERK1/2, leading to the downstream inhibition of cell proliferation and survival in cancer cells dependent on the MAPK pathway.
Caption: Proposed signaling pathway of MEK1 inhibition.
Experimental Validation of the Proposed Mechanism
To rigorously test the hypothesis that N-[(2-Methoxypyridin-4-yl)methyl]guanidine is a MEK1 inhibitor, a series of in vitro and cell-based assays should be performed.
In Vitro Kinase Inhibition Assay
This initial experiment aims to determine if the compound directly inhibits the enzymatic activity of MEK1. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.
Protocol:
-
Reagents and Materials: Recombinant active MEK1 enzyme, inactive ERK2 substrate, ATP, kinase assay buffer, and a commercial luminescence-based kinase assay kit.
-
Compound Preparation: Prepare a 10 mM stock solution of N-[(2-Methoxypyridin-4-yl)methyl]guanidine in DMSO. Create a series of dilutions in assay buffer to achieve final concentrations ranging from 1 nM to 100 µM.
-
Assay Procedure:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of a MEK1 and inactive ERK2 mixture to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 1 hour at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the detection reagent from the kit.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Convert luminescence signals to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro kinase inhibition assay.
Cellular Phospho-ERK Western Blot Analysis
This assay will determine if the compound inhibits MEK1 activity within a cellular context by measuring the phosphorylation status of its direct substrate, ERK.
Protocol:
-
Cell Culture: Culture a cancer cell line with a known activating mutation in the Ras/Raf pathway (e.g., A375 melanoma cells with BRAF V600E mutation) in appropriate media.
-
Compound Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with increasing concentrations of N-[(2-Methoxypyridin-4-yl)methyl]guanidine (e.g., 0.1, 1, 10 µM) for 2 hours.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Western Blotting:
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein lysate by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for p-ERK and total ERK. Normalize the p-ERK signal to the total ERK signal for each treatment condition.
Cell Viability Assay
This experiment assesses the functional consequence of MEK1 inhibition on cancer cell proliferation and survival.
Protocol:
-
Cell Seeding: Seed A375 cells in 96-well plates at a density of 5,000 cells per well.
-
Compound Treatment: After 24 hours, treat the cells with a range of concentrations of N-[(2-Methoxypyridin-4-yl)methyl]guanidine for 72 hours.
-
Viability Measurement: Add a resazurin-based reagent (e.g., alamarBlue) or a tetrazolium salt (e.g., MTT) to each well and incubate for 2-4 hours. Measure the fluorescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the DMSO-treated control. Determine the GI50 (concentration for 50% growth inhibition) by plotting cell viability against the log of the compound concentration.
Hypothetical Data Summary
The following tables present plausible data that would support the proposed mechanism of action.
Table 1: In Vitro Kinase Inhibition Profile
| Kinase | IC50 (nM) |
| MEK1 | 50 |
| MKK4 | >10,000 |
| MSK1 | 850 |
| PKA | >10,000 |
| CDK2 | >10,000 |
Table 2: Cellular Activity in A375 Melanoma Cells
| Assay | Endpoint | Value (µM) |
| p-ERK Inhibition | IC50 | 0.25 |
| Cell Viability | GI50 | 1.5 |
Conclusion
Based on strong structural precedents in medicinal chemistry, this guide proposes that N-[(2-Methoxypyridin-4-yl)methyl]guanidine acts as a potent and selective inhibitor of MEK1 kinase.[4][5] The guanidinium moiety is hypothesized to anchor the molecule in the ATP-binding pocket, while the 2-methoxypyridine group contributes to affinity and selectivity. The outlined experimental workflow provides a clear and robust path to validate this proposed mechanism of action, from direct enzyme inhibition to cellular pathway modulation and functional outcomes. Confirmation of this hypothesis would establish N-[(2-Methoxypyridin-4-yl)methyl]guanidine as a promising lead compound for the development of novel anticancer therapeutics targeting the MAPK pathway.
References
-
Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed. Available at: [Link]
-
Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC. Available at: [Link]
-
Novel guanidine derivatives targeting leukemia as selective Src/Abl dual inhibitors: Design, synthesis and anti-proliferative activity | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist - PubMed. Available at: [Link]
-
Structure−Activity Relationship Studies and in Vivo Activity of Guanidine-Based Sphingosine Kinase Inhibitors: Discovery of SphK1- and SphK2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Publishing. Available at: [Link]
-
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - PMC. Available at: [Link]
-
Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists - ACS Publications. Available at: [Link]
-
Substituted conformationally restricted guanidine derivatives: Probing the α2-adrenoceptors' binding pocket - PubMed. Available at: [Link]
-
Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells - accedaCRIS. Available at: [Link]
-
Biological activities of guanidine compounds: Expert Opinion on Therapeutic Patents. Available at: [Link]
-
Guanidines with biological activities and synthetic approaches. - ResearchGate. Available at: [Link]
Sources
- 1. Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05647K [pubs.rsc.org]
- 2. accedacris.ulpgc.es [accedacris.ulpgc.es]
- 3. tandfonline.com [tandfonline.com]
- 4. Guanidinium-based derivatives: searching for new kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model - PMC [pmc.ncbi.nlm.nih.gov]
